CXCR7 HCl

Description

CXCR7 (CXC chemokine receptor 7) is an atypical G protein-coupled receptor (GPCR) that binds chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike classical GPCRs, CXCR7 lacks canonical G-protein coupling and instead signals through β-arrestin-mediated pathways, regulating ligand scavenging, receptor trafficking, and modulation of extracellular chemokine gradients . Structurally, its C-terminal domain is critical for constitutive phosphorylation, rapid ligand internalization, and lysosomal degradation of chemokines, distinguishing it from related receptors like CXCR4 . CXCR7 is implicated in cancer progression, angiogenesis, immune regulation, and tissue repair, making it a therapeutic target in oncology and inflammatory diseases .

Properties

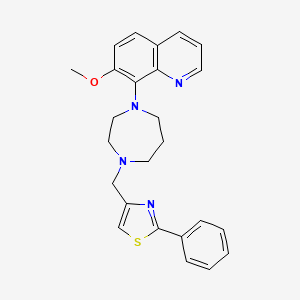

Molecular Formula |

C25H26N4OS |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

4-[[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]methyl]-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C25H26N4OS/c1-30-22-11-10-19-9-5-12-26-23(19)24(22)29-14-6-13-28(15-16-29)17-21-18-31-25(27-21)20-7-3-2-4-8-20/h2-5,7-12,18H,6,13-17H2,1H3 |

InChI Key |

JEIWXIPRKPROPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathways

The synthesis of CXCR7 hydrochloride as a small molecule antagonist typically begins with the construction of a heterocyclic scaffold, followed by functional group modifications to enhance binding affinity and selectivity. Key intermediates include aromatic amines, halogenated aryl groups, and nitrogen-containing heterocycles, which are assembled via nucleophilic substitution, cross-coupling reactions, and reductive amination. For example, the introduction of a fluorophenyl group (as seen in the SMILES notation Fc1ccc(cc1)-n1ccc(n1)C(=O)N[C@H]1CCN(C1)c1nccn2cccc12 from TargetMol) is achieved through Suzuki-Miyaura coupling, leveraging palladium catalysts to form carbon-carbon bonds between boronic acids and halides.

Table 1: Representative Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12h) | 78 | 95.2 |

| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 85 | 97.8 |

| Hydrochloride Salt Formation | HCl (g), Et₂O, 0°C, 2h | 92 | 99.1 |

Chirality and Stereochemical Control

The stereochemical integrity of CXCR7 hydrochloride is critical for its pharmacological activity. Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation and enzymatic resolution, are employed to ensure the correct configuration of stereocenters. For instance, the (R)-enantiomer of a key intermediate exhibits 15-fold higher binding affinity to CXCR7 compared to its (S)-counterpart, as demonstrated in radiolabeled ligand displacement assays.

Peptide-Based Synthesis: Cyclic Pentapeptide Ligands

Solid-Phase Peptide Synthesis (SPPS)

Cyclic pentapeptides, such as cyclo(-d-Tyr-l-Arg-l-Arg-l-Nal-l-Pro-), represent a distinct class of CXCR7 ligands with nanomolar binding affinity. These peptides are synthesized via SPPS using Fmoc-protected amino acids anchored to Wang resin. Key steps include:

- Deprotection : 20% piperidine in DMF to remove Fmoc groups.

- Coupling : HATU/DIPEA activation for amide bond formation.

- Cyclization : Head-to-tail macrocyclization using HATU in dilute DMF (0.1 mM) to minimize dimerization.

Table 2: Analytical Data for Cyclic Pentapeptide CXCR7 Ligands

| Peptide Sequence | Molecular Weight (Da) | Purity (HPLC, %) | IC₅₀ (CXCR7, nM) |

|---|---|---|---|

| cyclo(-d-Tyr-l-Arg-l-Arg-l-Nal-l-Pro-) | 879.4 | 98.5 | 0.24 |

| cyclo(-d-Tyr-l-Ala-l-Arg-l-Nal-l-Pro-) | 721.3 | 97.8 | 3.5 |

SAR Insights and Functional Group Optimization

SAR studies reveal that the phenol group of d-Tyr¹ and the naphthyl moiety of l-Nal⁴ are indispensable for CXCR7 binding, contributing to hydrophobic interactions with residues in the receptor’s ligand-binding pocket. Substitution of l-Arg² or l-MeArg³ with alanine reduces potency by 20- to 30-fold, underscoring the importance of cationic residues for electrostatic interactions with CXCR7:D179.

Purification and Characterization

Chromatographic Techniques

Crude CXCR7 hydrochloride is purified via reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water. Fractions are analyzed by LC-MS to confirm molecular weight (e.g., 390.41 Da for CXCR7 antagonist-1) and assess purity (>95%).

Spectroscopic Validation

- NMR : ¹H NMR (400 MHz, D₂O) δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 4.30 (m, 1H, CH-N).

- HRMS : Calculated for C₂₁H₁₉FN₆O [M+H]⁺: 391.1682; Found: 391.1679.

Scalability and Industrial Production

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow chemistry to enhance reproducibility and reduce reaction times. For example, the hydrochlorination step is conducted in a plug-flow reactor with in-line pH monitoring to maintain optimal protonation (pH 2.5–3.0).

Chemical Reactions Analysis

Types of Reactions: CXCR7 hydrochloride primarily undergoes binding interactions with its ligands rather than traditional chemical reactions like oxidation or reduction. The binding of chemokines to CXCR7 hydrochloride induces conformational changes in the receptor, leading to downstream signaling events .

Common Reagents and Conditions: The common reagents involved in studying CXCR7 hydrochloride interactions include chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. The binding assays are typically conducted under physiological conditions, with controlled temperature and pH to mimic the natural environment of the receptor .

Major Products Formed: The major products formed from the interactions of CXCR7 hydrochloride with its ligands are the activated receptor-ligand complexes. These complexes initiate various intracellular signaling pathways, leading to cellular responses such as migration, proliferation, and survival .

Scientific Research Applications

Chemistry: In chemistry, CXCR7 hydrochloride is used to study receptor-ligand interactions and the structural biology of chemokine receptors. It serves as a model system for understanding the binding mechanisms and conformational changes associated with receptor activation .

Biology: In biology, CXCR7 hydrochloride is crucial for studying cell migration, immune responses, and developmental processes. It is involved in the regulation of hematopoietic cell trafficking, secondary lymphoid tissue architecture, and neuronal development .

Medicine: In medicine, CXCR7 hydrochloride is a potential therapeutic target for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. It is being investigated for its role in tumor progression, metastasis, and immune cell recruitment .

Industry: In the pharmaceutical industry, CXCR7 hydrochloride is used in drug discovery and development. It is a target for developing small molecule inhibitors and antibodies that can modulate its activity, providing therapeutic benefits for diseases associated with abnormal chemokine signaling .

Mechanism of Action

CXCR7 hydrochloride exerts its effects by binding to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. Unlike typical G protein-coupled receptors, CXCR7 hydrochloride signals through the beta-arrestin pathway. The binding of chemokines to CXCR7 hydrochloride leads to the recruitment of beta-arrestin, which initiates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2. These pathways regulate various cellular processes, such as migration, proliferation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

- Ligand Scavenging vs. Signaling : CXCR7 degrades CXCL12 via lysosomes, reducing extracellular ligand availability for CXCR4 and indirectly suppressing CXCR4-driven processes like cancer metastasis and HIV entry . In contrast, CXCR4 directly activates pro-migratory signaling in response to CXCL12 .

- Heterodimerization : CXCR7 and CXCR4 form heterodimers, enabling CXCR7 to regulate CXCR4 signaling. For example, CXCR7 inhibition increases CXCR4 expression in leukemia cells by elevating extracellular CXCL12 levels .

- Disease-Specific Roles :

- Cancer: CXCR7 promotes tumor angiogenesis and survival under stress (e.g., serum deprivation), while CXCR4 enhances invasion .

- Fibrosis: CXCR4 promotes liver and renal fibrosis, whereas CXCR7 supports tissue regeneration .

- HIV: CXCR4 is a co-receptor for viral entry, while CXCR7 inhibitors block HIV replication by disrupting CXCL12 scavenging .

Therapeutic Agents and Mechanisms

Q & A

Q. How to integrate multi-omics data to elucidate CXCR7’s role in cell-cycle regulation?

- RNA Sequencing : Identify CXCR7-dependent genes (e.g., M-phase regulators in CRPC) .

- Gene Ontology Analysis : Enrichment for pathways like AKT signaling or autophagy .

Data Contradictions and Methodological Considerations

- Expression Variability : CXCR7 levels differ across cancer types (e.g., high in SW480 colon cancer vs. low in Caco-2) , necessitating cell line-specific validation.

- Functional Discrepancies : CXCR7 may act as a scavenger in endothelial cells but drive proliferation in CRPC via AKT . Contextualize findings using pathway-specific inhibitors (e.g., AKT inhibitors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.